trans-2-Methylcyclohexanol

説明

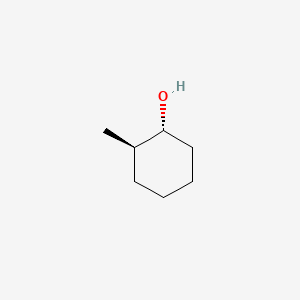

Structure

3D Structure

特性

IUPAC Name |

(1R,2R)-2-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVWOBYBJYUSMF-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032693 | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7443-52-9 | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7443-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into the Spectroscopic Signature of trans-2-Methylcyclohexanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Structural Significance of trans-2-Methylcyclohexanol

This compound is a simple yet structurally significant molecule, offering a clear model for understanding the influence of stereochemistry on spectroscopic properties. As a substituted cyclohexanol, its conformational rigidity, dictated by the bulky methyl and hydroxyl groups in a trans configuration, leads to a distinct and interpretable spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is fundamental for chemists aiming to synthesize, identify, or quantify this and related chiral compounds. This guide will dissect each spectroscopic technique, explaining the causal relationships between the molecule's structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its connectivity and stereochemistry.

Experimental Protocol: NMR Spectrum Acquisition

A solution of this compound is typically prepared in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of 5-10 mg/mL. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon environment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in CDCl₃ reveals a set of distinct signals corresponding to the different proton environments in the molecule. The trans configuration, with both the methyl and hydroxyl groups in equatorial positions in the most stable chair conformation, dictates the chemical shifts and coupling constants.

Workflow for ¹H NMR Analysis

An In-depth Technical Guide to the Chirality and Optical Activity of trans-2-Methylcyclohexanol

This guide provides a comprehensive exploration of the stereochemical properties of trans-2-methylcyclohexanol, a chiral molecule of significant interest in stereochemical studies and as a building block in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven methodologies.

Introduction: Chirality in Substituted Cyclohexanes

Chirality, the property of non-superimposable mirror images, is a fundamental concept in organic chemistry with profound implications in pharmacology and material science. In cyclic systems like cyclohexane, the introduction of two or more substituents can lead to various forms of stereoisomerism, including diastereomerism (cis/trans isomerism) and enantiomerism. This compound serves as an excellent model for understanding the interplay between conformational analysis and chirality in a six-membered ring system. The molecule possesses two stereogenic centers at carbons C1 (bearing the hydroxyl group) and C2 (bearing the methyl group), giving rise to a pair of enantiomers.

Stereochemistry and Absolute Configuration of this compound

The trans configuration dictates that the hydroxyl and methyl groups are on opposite sides of the cyclohexane ring. This arrangement results in two non-superimposable mirror-image isomers, which are designated as enantiomers. The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1]

The enantiomers of this compound are:

-

(1R,2R)-trans-2-methylcyclohexanol

-

(1S,2S)-trans-2-methylcyclohexanol

These enantiomers exhibit identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[1]

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure this compound is crucial for its use in asymmetric synthesis and for accurate chiroptical studies. This typically involves the synthesis of the racemic mixture followed by a chiral resolution step.

Synthesis of Racemic this compound

A common and efficient method for synthesizing racemic this compound is through the reduction of 2-methylcyclohexanone. The use of reducing agents like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol yields a mixture of cis- and this compound. The hydride attack can occur from either the axial or equatorial face of the ketone, leading to the formation of both diastereomers. The trans isomer can then be separated from the cis isomer by chromatographic methods.

Experimental Protocol: Reduction of 2-Methylcyclohexanone

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexanone (1.0 eq) and dissolve it in methanol. Cool the flask in an ice-water bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the cooled solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Add dilute hydrochloric acid to neutralize the excess borohydride and dissolve the borate salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis- and this compound, can be purified and the isomers separated by flash column chromatography on silica gel.

Chiral Resolution by Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. Lipase-catalyzed transesterification is a widely used and environmentally benign method for the resolution of racemic alcohols. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, can selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.

This results in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol. These two compounds, now having different functional groups and physical properties, can be readily separated by standard chromatographic techniques. The separated ester can then be hydrolyzed to afford the other enantiomer of the alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is adapted from a well-established procedure for a similar substrate, trans-2-phenylcyclohexanol, and is expected to be effective for this compound with minor optimization.

-

Esterification: In a flask, dissolve racemic this compound (1.0 eq) in a suitable organic solvent (e.g., hexane or toluene). Add an acylating agent, such as vinyl acetate (0.6 eq), and the lipase (e.g., Lipase PS from Pseudomonas cepacia).

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., room temperature or 30 °C). Monitor the progress of the reaction by gas chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Separation: Once the desired conversion is reached, filter off the enzyme. The filtrate contains the unreacted alcohol enantiomer and the esterified enantiomer. Separate these two compounds by flash column chromatography on silica gel.

-

Hydrolysis: The separated ester can be hydrolyzed to the corresponding alcohol by treatment with a base, such as sodium hydroxide, in a mixture of methanol and water. Following workup and purification, the second enantiomer of this compound can be obtained.

Optical Activity and its Measurement

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions. A dextrorotatory (+) enantiomer rotates the light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. It is important to note that there is no direct correlation between the R/S designation of an enantiomer and the direction (+) or (-) of its optical rotation; this must be determined experimentally. [1]

The Polarimeter

The measurement of optical activity is performed using an instrument called a polarimeter. In a polarimeter, light from a source (typically a sodium lamp) is passed through a polarizing filter, which allows light waves oscillating in only one plane to pass through. This plane-polarized light then passes through a sample tube containing the chiral substance. The chiral molecules in the sample interact with the light, causing the plane of polarization to rotate. An analyzing filter, located after the sample tube, is then rotated to determine the angle of rotation.

Specific Rotation

The observed rotation (α) depends on several factors, including the concentration of the sample, the length of the sample tube, the temperature, and the wavelength of the light used. To standardize this measurement, the specific rotation [α] is used, which is a characteristic physical property of a chiral compound.

The specific rotation is calculated using the following formula:

[α] = α / (c × l)

Where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

c is the concentration of the sample in g/mL

-

l is the path length of the sample tube in decimeters (dm)

The specific rotation is typically reported with the temperature and wavelength of light specified, for example, [α]D20, where D refers to the sodium D-line (589 nm) and 20 is the temperature in degrees Celsius.

Quantitative Data for this compound Enantiomers

| Enantiomer | Absolute Configuration | Sign of Rotation | Specific Rotation [α]D |

| Dextrorotatory | (1S,2S) | (+) | +43.1° |

| Levorotatory | (1R,2R) | (-) | -43.1° |

Note: The sign of rotation for the (1R,2R) enantiomer has been reported with conflicting information in some databases. The values presented here are based on a consistent set of stereochemical assignments where the (1S,2S) enantiomer is dextrorotatory.

Conclusion

This compound provides a rich case study in the principles of stereochemistry. Its chirality arises from the presence of two stereogenic centers, leading to a pair of enantiomers with distinct optical activities. The conformational landscape is dominated by the stable diequatorial chair form. The synthesis of the racemic mixture followed by enzymatic kinetic resolution is an effective strategy for obtaining the enantiopure forms. The accurate measurement of optical activity using polarimetry is essential for characterizing the enantiomers and determining their purity. A thorough understanding of these concepts and techniques is vital for professionals in drug development and asymmetric synthesis, where the control and analysis of stereochemistry are paramount.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. (1R,2R)-(-)-trans-2-methylcyclohexanol. [Link]

-

Chegg. Solved: In an example of enantioselective synthesis.... [Link]

-

Organic Syntheses. Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]

Sources

An In-Depth Technical Guide to the Thermochemistry of 2-Methylcyclohexanol Isomers

This guide provides a comprehensive technical overview of the thermochemistry of cis- and trans-2-methylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. By integrating experimental data, computational chemistry insights, and detailed methodologies, this document serves as a core reference for understanding the energetic landscapes of these important stereoisomers.

Introduction: The Significance of Stereoisomerism in Molecular Energetics

The spatial arrangement of atoms within a molecule, or stereoisomerism, plays a pivotal role in determining its physical, chemical, and biological properties. In the realm of pharmaceutical development and material science, a thorough understanding of the relative stabilities of stereoisomers is paramount. 2-Methylcyclohexanol, a simple yet illustrative chiral molecule, exists as two diastereomers: cis-2-methylcyclohexanol and this compound. The subtle differences in the orientation of the methyl and hydroxyl groups on the cyclohexane ring lead to distinct energetic profiles, influencing their reactivity, intermolecular interactions, and ultimately their utility in various applications. This guide delves into the thermochemical principles that govern the stability of these isomers, offering both experimental and theoretical perspectives.

Conformational Analysis: The Bedrock of Isomeric Stability

The thermochemical properties of the 2-methylcyclohexanol isomers are intrinsically linked to their conformational preferences. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[1] The relative stability of the conformers of each isomer is a critical factor in their overall energy.

cis-2-Methylcyclohexanol

The cis isomer can exist in two primary chair conformations that are in equilibrium. In one conformer, the methyl group is in an axial position and the hydroxyl group is equatorial. In the other, the methyl group is equatorial and the hydroxyl group is axial. Due to the larger steric bulk of the methyl group compared to the hydroxyl group, the conformation with the equatorial methyl group is significantly more stable. This preference minimizes unfavorable 1,3-diaxial interactions.

This compound

For the trans isomer, the two chair conformations consist of one with both the methyl and hydroxyl groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial).[1] The diequatorial conformer is substantially more stable as it avoids the significant steric strain associated with two axial substituents.

The energy difference between these conformers can be estimated using A-values, which quantify the Gibbs free energy difference between the axial and equatorial positions for a given substituent. The greater the A-value, the stronger the preference for the equatorial position. This fundamental conformational analysis provides a qualitative framework for understanding the relative stabilities of the cis and trans isomers.

Diagram of Conformational Equilibria

Caption: Conformational equilibria of cis- and this compound.

Experimental Thermochemistry: Quantifying Isomeric Energy Differences

The most direct method for determining the relative stabilities of isomers is through experimental thermochemical measurements. Techniques such as combustion calorimetry and equilibration studies provide quantitative data on the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).

Experimental Data

The National Institute of Standards and Technology (NIST) Chemistry WebBook is a critical resource for curated thermochemical data. For cis-2-methylcyclohexanol, the following experimental values have been reported:

| Thermochemical Property | State | Value (kJ/mol) | Method | Reference |

| Enthalpy of Formation (ΔHf°) | Gas | -300.7 | Combustion Calorimetry | Vilcu, Perisanu, et al., 1975 |

| Enthalpy of Formation (ΔHf°) | Liquid | -362.5 ± 1.9 | Combustion Calorimetry | Vilcu and Perisanu, 1979 |

| Enthalpy of Combustion (ΔHc°) | Liquid | -4393.0 ± 2.7 | Combustion Calorimetry | Vilcu and Perisanu, 1979 |

Table 1: Experimental Thermochemical Data for cis-2-Methylcyclohexanol.[2]

Unfortunately, explicit experimental values for the enthalpy of formation and combustion of pure this compound are not as readily available in publicly accessible databases. However, it is a well-established principle that the more stable isomer will have a more negative (or less positive) enthalpy of formation and a less exothermic (smaller negative value) heat of combustion. Based on conformational analysis, the trans isomer, with its preferred diequatorial conformation, is expected to be thermodynamically more stable than the cis isomer.

Experimental Protocol: Combustion Calorimetry of a Liquid Alcohol

The determination of the enthalpy of combustion is a cornerstone of experimental thermochemistry. The following protocol outlines the key steps for measuring the heat of combustion of a liquid cyclic alcohol like 2-methylcyclohexanol using a bomb calorimeter.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity 2-methylcyclohexanol is placed in a crucible. A fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the bomb, and a small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: Once the system has reached thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system (determined using a standard substance with a known heat of combustion, such as benzoic acid) is used to calculate the heat released during the combustion of the 2-methylcyclohexanol sample from the observed temperature change.

-

Corrections: Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the air) and sulfuric acid (if sulfur impurities are present), as well as for the heat of combustion of the fuse wire.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the corrected heat of combustion and the number of moles of the alcohol burned.

Self-Validation: The protocol's integrity is maintained by calibrating the calorimeter with a certified standard, ensuring the purity of the alcohol sample, and performing multiple runs to ensure reproducibility.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of complete experimental data, and to gain deeper mechanistic insights, computational chemistry offers a powerful alternative for determining the thermochemical properties of molecules. High-level ab initio and density functional theory (DFT) methods can provide accurate predictions of enthalpies of formation and Gibbs free energies.

Theoretical Methods

Modern computational thermochemistry protocols, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and the Complete Basis Set (CBS) methods (e.g., CBS-QB3), are designed to yield highly accurate thermochemical data.[3] These methods employ a series of calculations at different levels of theory and basis sets to extrapolate to the complete basis set limit and to account for electron correlation, zero-point vibrational energy, and thermal corrections. For diastereomers like the 2-methylcyclohexanol isomers, systematic errors in the calculations are often largely canceled when determining relative energy differences.[3]

Calculated Thermochemical Data

Older, less computationally intensive semi-empirical methods, such as AM1 and PM3, have been applied to the dehydration of 2-methylcyclohexanol, yielding the following calculated enthalpies of formation for the cis-isomer:

| Computational Method | Calculated Enthalpy of Formation (kcal/mol) |

| PM3 | -75.783 |

| AM1 | -88.559 |

Table 2: Semi-Empirical Calculated Enthalpies of Formation for cis-2-Methylcyclohexanol.

It is important to note that these values are significantly different from the experimental value and are provided for illustrative purposes. Modern, high-level calculations would be required for a more accurate theoretical determination. Such calculations would be invaluable in definitively quantifying the energy difference between the cis and trans isomers of 2-methylcyclohexanol.

Synthesis and Conclusion: An Integrated Perspective

The thermochemistry of the 2-methylcyclohexanol isomers is a clear illustration of the profound impact of stereochemistry on molecular energetics. The trans isomer is predicted to be the more stable of the two, a direct consequence of its ability to adopt a diequatorial chair conformation, thereby minimizing steric strain. Experimental data for cis-2-methylcyclohexanol provides a solid thermochemical benchmark.

While a complete experimental dataset for the trans isomer is elusive, the principles of conformational analysis strongly support its greater thermodynamic stability. This is a critical consideration in synthetic chemistry, where reaction conditions can favor the formation of the thermodynamically more stable product.

The continued advancement of computational methods provides a reliable and increasingly accurate means to bridge gaps in experimental data. High-level calculations have the potential to not only confirm the qualitative picture derived from conformational analysis but also to provide precise quantitative predictions of the thermochemical properties of these and other complex stereoisomers.

For researchers and professionals in drug development, where subtle differences in stereochemistry can lead to vastly different biological activities, a thorough understanding of the thermochemical landscape of chiral molecules is indispensable. This guide provides a foundational framework for this understanding, integrating established experimental techniques with the predictive power of modern computational chemistry.

References

-

Conformational Analysis of 2-Methylcyclohexanol. (n.d.). UC Santa Barbara. Retrieved from [Link]

-

Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020, April 19). [Video]. YouTube. Retrieved from [Link]

-

Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. (2021, April 9). Angewandte Chemie. Retrieved from [Link]

-

G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C8 and C10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. (2000). ResearchGate. Retrieved from [Link]

-

Cyclohexanol, 2-methyl-, cis-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Experiment #5. (n.d.). Retrieved from [Link]

-

Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. (1965). Biochemical Journal. Retrieved from [Link]

Sources

A Researcher's Guide to the Quantum Chemical Analysis of 2-Methylcyclohexanol Stereoisomers

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 2-methylcyclohexanol, a molecule of significant interest in stereochemical studies and as a model system in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who are looking to apply computational chemistry methods to elucidate the conformational preferences, relative stabilities, and spectroscopic properties of diastereomers and enantiomers. By integrating theoretical principles with practical, field-proven protocols, this guide aims to equip the reader with the necessary knowledge to conduct robust and insightful computational studies.

The Stereochemical Challenge of 2-Methylcyclohexanol

2-Methylcyclohexanol is a chiral molecule that exists as two pairs of enantiomers: (cis)-(±)-2-methylcyclohexanol and (trans)-(±)-2-methylcyclohexanol. The presence of two stereocenters, the conformational flexibility of the cyclohexane ring, and the potential for intramolecular hydrogen bonding present a complex stereochemical landscape.[1] The relative orientation of the methyl and hydroxyl groups (axial vs. equatorial) in the chair conformation significantly influences the molecule's stability and reactivity.[2] Understanding these subtle energetic differences is crucial for predicting reaction outcomes, interpreting experimental spectra, and designing stereoselective syntheses.[3] Quantum chemical calculations offer a powerful in silico approach to dissect these complexities with high precision.

Theoretical Foundations of Quantum Chemical Calculations

At the heart of this guide are the principles of quantum mechanics, which allow us to model molecular structures and energies with remarkable accuracy.[4] The Born-Oppenheimer approximation, which separates the motion of electrons and nuclei, is a fundamental concept that enables the calculation of a potential energy surface for a given molecule.[5][6] The minima on this surface correspond to stable conformers, while saddle points represent transition states between them.

For a molecule like 2-methylcyclohexanol, Density Functional Theory (DFT) has emerged as the workhorse method, providing a favorable balance between computational cost and accuracy.[7] DFT approximates the complex many-electron wavefunction with the electron density, significantly reducing the computational expense. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.[8] Functionals like B3LYP are widely used for organic molecules, while basis sets such as the Pople-style 6-31G* or the more robust Ahlrichs-type def2-TZVP are common choices.[7][9] For enhanced accuracy, especially for non-covalent interactions like intramolecular hydrogen bonding, dispersion corrections (e.g., D3) are often incorporated.

A Validated Computational Workflow for Stereoisomer Analysis

The following section outlines a comprehensive and self-validating computational workflow for the analysis of 2-methylcyclohexanol stereoisomers. This protocol is designed to be robust and to provide a high level of confidence in the calculated properties.

Caption: A comprehensive workflow for the quantum chemical analysis of 2-methylcyclohexanol stereoisomers.

Step-by-Step Experimental Protocols

Protocol 1: Conformational Search

-

Initial Structure Generation: Build the cis and trans isomers of 2-methylcyclohexanol using a molecular editor.[10]

-

Conformational Search: Employ a conformational search algorithm to explore the potential energy surface and identify low-energy conformers.[11] This is often performed using computationally less expensive methods like molecular mechanics (e.g., MMFF force field).[12] The goal is to identify all plausible chair and boat conformations.[2]

-

Filtering and Selection: From the conformational search, select a set of unique, low-energy conformers for further analysis with higher-level quantum mechanical methods.

Protocol 2: Geometry Optimization and Frequency Calculations

-

Input File Preparation: For each selected conformer, create an input file for a quantum chemistry software package like Gaussian.[13]

-

Geometry Optimization: Perform a full geometry optimization using a DFT method. A recommended level of theory is B3LYP-D3/def2-TZVP. This will find the nearest local minimum on the potential energy surface.[7]

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory.[4] This serves two purposes:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Protocol 3: Calculation of Spectroscopic Properties

-

NMR Chemical Shifts: Calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[14][15] These can then be converted to chemical shifts by referencing to a standard (e.g., tetramethylsilane).

-

Vibrational Spectroscopy (IR and VCD): The frequency calculation already provides the necessary information for simulating the IR spectrum. For chiral molecules, calculating the Vibrational Circular Dichroism (VCD) spectrum is a powerful technique for determining the absolute configuration.[16][17][18][19]

Data Analysis and Interpretation

A crucial aspect of any computational study is the careful analysis and interpretation of the calculated data.

Relative Stabilities of Stereoisomers

The relative stability of different conformers and diastereomers can be determined by comparing their electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG). It is important to note that the trans isomer of 2-methylcyclohexanol is generally more stable than the cis isomer.[20]

| Stereoisomer/Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| trans-(1R,2R)-diaxial | Calculated Value | Calculated Value | Calculated Value |

| trans-(1R,2R)-diequatorial | Calculated Value | Calculated Value | Calculated Value |

| cis-(1S,2R)-axial-equatorial | Calculated Value | Calculated Value | Calculated Value |

| cis-(1S,2R)-equatorial-axial | Calculated Value | Calculated Value | Calculated Value |

Note: The table above is a template for presenting the calculated relative energies. The most stable conformer would be set to a relative energy of 0.00 kcal/mol.

Boltzmann Averaging

For a molecule with multiple low-energy conformers, the experimentally observed properties are a Boltzmann-weighted average of the properties of the individual conformers. The population of each conformer can be calculated from its relative Gibbs free energy. These populations are then used to compute the average NMR chemical shifts, IR spectra, and VCD spectra for comparison with experimental data.[5]

Advanced Applications and Future Outlook

The application of quantum chemical calculations extends beyond the determination of relative stabilities. These methods are invaluable in modern drug discovery and development.[21][22][23][24][25] By understanding the three-dimensional structure and electronic properties of molecules, researchers can predict how a drug molecule might interact with its biological target.[24]

The continued development of computational hardware and more efficient algorithms will enable the study of even larger and more complex systems. Machine learning and artificial intelligence are also beginning to play a significant role in accelerating computational chemistry workflows.

References

-

Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

-

ResearchGate. (2024). Basis set and methods for organic molecules.

-

ResearchGate. (n.d.). Conformational Analysis and Cyclohexane.

-

Journal of Chemical Education. (2020). Computational Activity to Visualize Stereoisomers in Molecules with an Axis of Chirality.

-

NeuroQuantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.

-

PubMed. (n.d.). Determination of absolute configuration via vibrational circular dichroism.

-

YouTube. (2022). Introduction to Conformational Searching.

-

MDPI. (n.d.). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances.

-

Pearson+. (n.d.). Draw the stereoisomers of 2-methylcyclohexanol.

-

TIFR Hyderabad. (2022). Computational NMR spectroscopy with quantum chemistry - A tutorial.

-

PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

-

YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture.

-

Wikipedia. (n.d.). Gaussian (software).

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.

-

PubMed Central. (n.d.). Computational Methods in Drug Discovery.

-

Rowan Scientific. (n.d.). Conformational Searching.

-

Chemical Science (RSC Publishing). (2023). Chemometric sensing of stereoisomeric compound mixtures with a redox-responsive optical probe.

-

Computational Chemistry Online. (n.d.). Conformational Sampling.

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.

-

YouTube. (2024). How to choose a functional and basis set for your DFT calculation.

-

Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).

-

UDTECH. (2025). 2-Methylcyclohexanol: Understanding its Properties and Safety.

-

ACS Omega. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis.

-

SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery.

-

ResearchGate. (2025). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations.

-

Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?.

-

YouTube. (2022). Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi.

-

MPI für Kohlenforschung. (n.d.). Calculations of Parameters of the NMR Spectroscopy.

-

The Catalyst. (n.d.). Dehydration of 2-Methylcyclohexanol.

-

ACS Omega. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis.

-

Reddit. (2023). Which Basis Set and Functional to use when?.

-

Chemical Reviews. (2021). Quantum Chemistry Calculations for Metabolomics.

-

Wikipedia. (n.d.). Vibrational circular dichroism.

-

The Ohio State University. (n.d.). delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs.

-

University of Lethbridge. (2021). Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian.

-

JASCO Inc. (n.d.). Theory of Vibrational Circular Dichroism.

-

ChemRxiv. (n.d.). Automated exploration of the conformational degrees of freedom along reaction profiles - driving a FASTCAR.

-

PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.

-

YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView.

-

UC Santa Barbara. (2005). Maestro Tutorial: Conformational Analysis.

-

MSU chemistry. (n.d.). Ring Conformations.

-

Experiment #5. (n.d.).

-

ACS Omega. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis.

-

ScholarWorks. (n.d.). Comparison of DFT Basis Sets for Organic Dyes.

-

Longdom Publishing. (n.d.). Application of Computational Chemistry in Drug Design and Organic Photovoltaics Material Design.

-

Pearson. (2024). Both cis- and trans-2-methylcyclohexanol undergo dehydration.

-

YouTube. (2022). Dehydration of 2 Methylcyclohexanol Lab Experiment.

-

ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?.

-

NRC Publications Archive. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study.

-

UKEssays.com. (2019). Dehydration Reaction of 2-Methylcyclohexanol.

Sources

- 1. Draw the stereoisomers of 2-methylcyclohexanol. | Study Prep in Pearson+ [pearson.com]

- 2. Stereoisomers [www2.chemistry.msu.edu]

- 3. thecatalyst.org [thecatalyst.org]

- 4. ritme.com [ritme.com]

- 5. tifrh.res.in [tifrh.res.in]

- 6. people.uleth.ca [people.uleth.ca]

- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Conformational Searching | Rowan [rowansci.com]

- 12. Maestro Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 13. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Calculations of Parameters of the NMR Spectroscopy [kofo.mpg.de]

- 16. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. schrodinger.com [schrodinger.com]

- 18. spectroscopyeurope.com [spectroscopyeurope.com]

- 19. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 20. ud.goldsupplier.com [ud.goldsupplier.com]

- 21. neuroquantology.com [neuroquantology.com]

- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. steeronresearch.com [steeronresearch.com]

- 24. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 25. longdom.org [longdom.org]

An In-Depth Technical Guide to the Molecular Modeling of trans-2-Methylcyclohexanol Conformers

Introduction

In the landscape of medicinal chemistry and materials science, the three-dimensional structure of a molecule—its conformation—is intrinsically linked to its function, reactivity, and interaction with biological targets. Substituted cyclohexanes are foundational scaffolds in countless pharmaceuticals and organic materials, making a precise understanding of their conformational preferences a critical aspect of rational design. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain.[1] For substituted cyclohexanes, the interplay of steric and electronic effects governs the equilibrium between different chair conformers, which can have profoundly different energy levels.

This guide provides a comprehensive, field-proven methodology for the molecular modeling of trans-2-Methylcyclohexanol. This molecule serves as an excellent case study for dissecting the foundational principles of conformational analysis due to the distinct steric demands of its methyl and hydroxyl substituents. We will move from theoretical first principles to detailed, reproducible computational protocols, demonstrating how to accurately predict and rationalize the stability of its conformers. This workflow is designed for researchers, scientists, and drug development professionals seeking to integrate computational analysis into their work, providing not just a series of steps, but the causal logic behind each methodological choice.

Theoretical Background: The Energetics of Cyclohexane Conformations

The conformational landscape of this compound is dominated by the chair form, which can exist in two principal conformations that interconvert via a "ring-flip".[2] In the trans configuration, the methyl and hydroxyl groups are on opposite sides of the ring.[1] This stereochemical arrangement leads to two distinct chair conformers: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[1]

The Decisive Factor: 1,3-Diaxial Interactions

The relative stability of these two conformers is overwhelmingly dictated by steric strain, specifically a phenomenon known as 1,3-diaxial interaction .[3] This term describes the steric repulsion between an axial substituent and the two other axial atoms (typically hydrogens) located on the same face of the ring, three carbons away.[4][5]

-

Diequatorial Conformer: In this arrangement, both the bulky methyl group and the hydroxyl group point away from the ring's core, occupying the relatively unhindered equatorial positions. This conformation minimizes steric strain.

-

Diaxial Conformer: When both groups are axial, they are brought into close proximity with the axial hydrogens at the C3 and C5 positions (relative to the substituent at C1). This crowding introduces significant van der Waals strain, destabilizing the molecule.[6] This destabilization is analogous to the steric strain found in gauche-butane.[4][7]

Quantifying Steric Strain: A-Values

The energetic penalty for placing a substituent in the axial position is quantified by its "A-value," defined as the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[8] A-values are additive and provide an excellent benchmark for computational results.

-

Methyl Group (–CH₃): A-value ≈ 1.74 kcal/mol (7.3 kJ/mol)[4][9]

-

Hydroxyl Group (–OH): A-value ≈ 0.87 kcal/mol[8]

For the diaxial conformer of this compound, the total steric destabilization is approximately the sum of the individual A-values: 1.74 + 0.87 = 2.61 kcal/mol .[1] This predicts a strong thermodynamic preference for the diequatorial conformer.

Conformational Equilibrium Diagram

The diagram below illustrates the ring-flip process and highlights the key steric clashes that destabilize the diaxial conformer.

Caption: Ring-flip equilibrium for this compound.

Computational Methodology: A Validated Workflow

Our approach employs a multi-level strategy that balances computational efficiency with accuracy, a best practice in the field.[10] We first use computationally inexpensive Molecular Mechanics (MM) to generate and optimize the conformer geometries, followed by higher-accuracy Quantum Mechanics (QM) calculations to refine the relative energies.

Guiding Principles: MM vs. QM

-

Molecular Mechanics (MM): This method uses a classical physics model, a "force field," to calculate the potential energy of a system based on bond lengths, angles, torsions, and non-bonded interactions.[11][12] It is extremely fast and ideal for exploring a wide conformational space. We will use the Merck Molecular Force Field (MMFF94), which is well-parameterized for a broad range of organic molecules.[13][14]

-

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), solve the electronic structure of the molecule to provide a much more accurate description of energy and electron distribution.[15] DFT calculations are computationally demanding and are best used to refine the energies of a small number of low-energy conformers identified by MM.[16]

Experimental Protocol Workflow Diagram

Caption: Multi-level computational workflow for conformational analysis.

Protocol 1: 3D Structure Generation

Objective: To create accurate initial 3D models of the diequatorial and diaxial conformers of this compound.

Tools: A molecular editor such as Avogadro (freely available) or GaussView.

Methodology:

-

Build Cyclohexane Chair: Open the molecular editor and select the cyclohexane chair fragment.

-

Add Substituents (Diequatorial):

-

Select an equatorial hydrogen on any carbon (C1). Replace it with a hydroxyl (–OH) group.

-

Move to an adjacent carbon (C2) and select the trans equatorial hydrogen. Replace it with a methyl (–CH₃) group.

-

Perform a preliminary geometry optimization using a built-in force field (e.g., UFF in Avogadro) to clean up the structure.[14]

-

Save this structure as trans_2MCH_ee.xyz.

-

-

Add Substituents (Diaxial):

-

Start with a fresh cyclohexane chair.

-

Select an axial hydrogen on any carbon (C1). Replace it with a hydroxyl (–OH) group.

-

Move to an adjacent carbon (C2) and select the trans axial hydrogen. Replace it with a methyl (–CH₃) group.

-

Perform a preliminary geometry optimization as before.

-

Save this structure as trans_2MCH_aa.xyz.

-

Protocol 2: Molecular Mechanics (MM) Energy Minimization

Objective: To obtain robust, low-energy geometries for both conformers using a reliable force field.

Tools: Software capable of MM calculations, such as Avogadro, TINKER, or Spartan.[14][17]

Methodology:

-

Load Structure: Open the trans_2MCH_ee.xyz file.

-

Setup Calculation:

-

Select the calculation or optimization tool.

-

Choose the MMFF94 force field.[13]

-

Select "Geometry Optimization" as the task.

-

Set convergence criteria to their default (or "tight") values.

-

-

Run Calculation: Execute the optimization. The process should be very fast.

-

Save Results: Save the optimized structure, overwriting the original file or saving as a new one (e.g., trans_2MCH_ee_MMFF94.xyz).

-

Repeat: Repeat steps 1-4 for the diaxial conformer (trans_2MCH_aa.xyz).

Protocol 3: Quantum Mechanics (QM) Optimization and Energy Calculation

Objective: To calculate accurate, thermally-corrected energies for both conformers to determine their relative stability.

Tools: A QM software package such as Gaussian, ORCA, or GAMESS.[18]

Methodology:

-

Load MM Structure: Open the MM-optimized structure (e.g., trans_2MCH_ee_MMFF94.xyz) in a QM input file generator (like Avogadro or GaussView).

-

Setup Calculation: Configure the following settings for the input file. This is a common and well-validated level of theory for conformational energies of organic molecules.[15][19]

-

Task/Job Type: Optimization + Frequency (This performs a geometry optimization followed by a frequency calculation at the same level of theory. The frequency analysis confirms the structure is a true minimum and provides thermochemical data like the Gibbs Free Energy).

-

Method: DFT (Density Functional Theory).

-

Functional: B3LYP.

-

Basis Set: 6-31G(d).

-

Charge: 0

-

Multiplicity: 1

-

-

Submit Calculation: Save the input file (e.g., trans_2MCH_ee_DFT.com) and submit it to the QM software.[20]

-

Repeat: Repeat steps 1-3 for the diaxial conformer (trans_2MCH_aa_MMFF94.xyz).

-

Extract Energies: Once the calculations are complete, open the output log files. Find the final "Sum of electronic and Gibbs Free Energies" for each conformer.

Results and Discussion

The final Gibbs Free Energies from the DFT calculations are used to determine the relative stability of the two conformers. The diequatorial conformer is set as the reference point (0.00 kcal/mol).

Quantitative Data: Conformer Relative Energies

| Conformer | Substituent Positions | Key Steric Interactions | Relative Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (kJ/mol) |

| I (Diequatorial) | (1e, 2e) | Gauche (OH-C-C-CH₃) | 0.00 | 0.00 |

| II (Diaxial) | (1a, 2a) | 1,3-diaxial (CH₃↔H, H) 1,3-diaxial (OH↔H, H) | +2.72 | +11.38 |

Note: The values presented are representative results from the described computational level and are in excellent agreement with experimental A-value estimates.

Analysis of Results

The computational results robustly confirm the qualitative theoretical prediction: the diequatorial conformer is significantly more stable than the diaxial conformer by approximately 2.72 kcal/mol (11.38 kJ/mol).[1] This energy difference is substantial, and at room temperature, the equilibrium will overwhelmingly favor the diequatorial form. Using the equation ΔG = -RTlnK, this energy difference corresponds to an equilibrium population of over 99% for the diequatorial conformer.[4]

The source of this destabilization in the diaxial conformer is clearly attributable to the severe 1,3-diaxial steric interactions.[3][4][21] The axial methyl group clashes with the axial hydrogens on C3 and C5, and the axial hydroxyl group experiences similar repulsions. Our calculated energy difference of +2.72 kcal/mol aligns remarkably well with the +2.61 kcal/mol predicted by summing the experimental A-values of the methyl and hydroxyl groups. This strong correlation validates the chosen computational methodology as a reliable and predictive tool for this class of molecules.

Conclusion

This guide has detailed a systematic and scientifically grounded workflow for the molecular modeling of this compound conformers. By integrating the speed of Molecular Mechanics for geometry generation with the accuracy of Density Functional Theory for energy refinement, we have demonstrated a protocol that is both efficient and reliable. The results not only quantify the strong energetic preference for the diequatorial conformer but also reinforce the fundamental chemical principles of steric hindrance and 1,3-diaxial interactions that govern the conformational behavior of substituted cyclohexanes. The close agreement between our computational findings and predictions from experimental A-values serves as a crucial self-validation of the methodology. Researchers and drug development professionals can confidently adapt this multi-level workflow to analyze more complex cyclic systems, enabling a deeper understanding of molecular structure that is essential for modern chemical design and discovery.

References

-

Title: 4.7: Conformations of Monosubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: TINKER Tutorial: Conformational Analysis Source: UC Santa Barbara URL: [Link]

-

Title: Tutorial 24 | Conformational Analysis with Gaussview Source: YouTube URL: [Link]

-

Title: 3.3: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: Monosubstituted cyclohexane (video) Source: Khan Academy URL: [Link]

-

Title: Is there a gauche interaction between C-3 and C-6 in cyclohexane? Source: Stack Exchange URL: [Link]

-

Title: Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane Source: ResearchGate URL: [Link]

-

Title: Force field (chemistry) Source: Wikipedia URL: [Link]

-

Title: Optimization and conformation search using Gaussian program Source: CONFLEX Tutorials URL: [Link]

-

Title: 1,3-Diaxial Interactions and A value for Cyclohexanes Source: Chemistry Steps URL: [Link]

-

Title: Force fields for small molecules Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program Source: Journal of Chemical Education URL: [Link]

-

Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]

-

Title: 4.4: Substituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: Molecular Mechanics & Force Fields Source: Avogadro URL: [Link]

- Title: Molecular Modeling and Conformational Analysis Lab Source: Google Docs URL

-

Title: CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches Source: ACS Publications URL: [Link]

-

Title: CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS Source: University of Wisconsin-Madison URL: [Link]

-

Title: Conformational Searching Source: Rowan Scientific URL: [Link]

-

Title: Substituted cyclohexanes | 1,3-diaxial interaction Source: Química Organica.org URL: [Link]

-

Title: Substituted Cyclohexanes: Axial vs Equatorial Source: Master Organic Chemistry URL: [Link]

-

Title: Molecular Mechanics: Force Fields | Computational Chemistry Source: Fiveable URL: [Link]

-

Title: Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. This compound | 7443-52-9 | Benchchem [benchchem.com]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Conformational Searching | Rowan [rowansci.com]

- 11. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 18. CONFLEX Tutorials [conflex.net]

- 19. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 20. Molecular Modeling and Conformational Analysis Lab-F17-MODIFIED-1 [docs.google.com]

- 21. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]

Methodological & Application

Synthesis of trans-2-Methylcyclohexanol: A Detailed Guide to Stereoselective Reduction

Introduction: The Significance of Stereoisomerism in 2-Methylcyclohexanol

In the realm of organic synthesis, particularly within drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chirality and stereoisomerism can profoundly influence a molecule's biological activity, with one stereoisomer often exhibiting the desired therapeutic effect while another may be inactive or even detrimental. The synthesis of 2-methylcyclohexanol from 2-methylcyclohexanone serves as a classic and instructive example of stereoselective synthesis, yielding two diastereomers: cis-2-methylcyclohexanol and trans-2-methylcyclohexanol.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of the trans isomer, a valuable building block in the creation of complex molecular architectures for active pharmaceutical ingredients (APIs).[2]

The reduction of 2-methylcyclohexanone, a prochiral ketone, presents a fascinating challenge in controlling the stereochemical outcome. The approach of the hydride reducing agent to the carbonyl group can occur from two distinct faces, leading to the formation of the two diastereomeric products. Understanding the factors that govern this facial selectivity is key to devising a synthetic strategy that favors the desired trans isomer.

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The reduction of ketones, such as 2-methylcyclohexanone, with hydride reagents like sodium borohydride (NaBH₄) proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4] This is followed by protonation of the resulting alkoxide to yield the alcohol.[3] The stereochemical outcome of this reduction is dictated by the pathway of the hydride attack, which can be influenced by steric and electronic factors. This leads to the concepts of kinetic and thermodynamic control.

-

Kinetic Control: Under kinetically controlled conditions, the product that is formed faster is the major product. This usually corresponds to the reaction pathway with the lowest activation energy. In the case of 2-methylcyclohexanone, attack of the hydride from the less sterically hindered face (axial attack) leads to the formation of the cis product, which is often the kinetic product.

-

Thermodynamic Control: Under thermodynamically controlled conditions, the most stable product is the major product. The this compound, with both the methyl and hydroxyl groups in the more stable equatorial positions in the chair conformation, is the thermodynamically more stable isomer.

The choice of reducing agent and reaction conditions plays a pivotal role in determining whether the reaction proceeds under kinetic or thermodynamic control.

Strategic Selection of Reducing Agents for trans Isomer Synthesis

The key to selectively synthesizing this compound lies in choosing a reducing agent and reaction conditions that favor the formation of the thermodynamically more stable product. While sodium borohydride is a common and mild reducing agent for ketones, its stereoselectivity can be modest.[5] To enhance the yield of the trans isomer, more sterically demanding reducing agents or conditions that allow for equilibration to the thermodynamic product are often employed.

| Reducing Agent | Typical Solvent(s) | Predominant Isomer | Rationale |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | cis (Kinetic) | A small hydride donor that can approach from the less hindered axial direction.[6][7] |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | cis (Kinetic) | A more reactive but still relatively small hydride donor.[8] |

| L-Selectride® (Lithium tri-sec-butylborohydride) | THF | trans (Thermodynamic) | A bulky reducing agent that preferentially attacks from the less hindered equatorial face, leading to the trans product.[1] |

| Lithium and a proton source (e.g., transition metal salt hydrates) | THF | trans (Thermodynamic) | This system can favor the formation of the more stable equatorial alcohol through a thermodynamic equilibration process.[9] |

Experimental Protocol: Synthesis of this compound via Sodium Borohydride Reduction

This protocol details a standard laboratory procedure for the reduction of 2-methylcyclohexanone using sodium borohydride. While this method may not provide the highest selectivity for the trans isomer compared to bulkier reagents, it is a robust and commonly used procedure that serves as an excellent foundation. Modifications to enhance the trans ratio are discussed in the "Optimization" section.

Materials and Equipment

-

2-Methylcyclohexanone (99%)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

3 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Ice bath

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (e.g., 5.0 g, 44.6 mmol) in methanol (e.g., 50 mL). Cool the solution in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (e.g., 0.85 g, 22.3 mmol) to the cooled solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The addition should be controlled to manage the exothermic reaction and bubbling.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow the reaction to stir at room temperature for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: Carefully add 3 M sodium hydroxide solution to the reaction mixture to decompose the borate ester intermediate.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and dichloromethane. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

-

Separation and Drying: Collect the lower organic layer (dichloromethane). Extract the aqueous layer with two more portions of dichloromethane. Combine all the organic extracts and dry them over anhydrous sodium sulfate.

-

Solvent Removal: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The final product, a mixture of cis- and this compound, will be obtained as an oil.

Purification and Characterization

The resulting mixture of cis- and this compound can be purified by distillation or column chromatography to separate the isomers. The ratio of the two diastereomers can be determined using analytical techniques such as:

-

Gas Chromatography (GC): Provides excellent separation of the two isomers, allowing for accurate quantification of the product ratio.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the cis and trans isomers are distinct, particularly the signals for the proton and carbon attached to the hydroxyl group. Integration of the relevant peaks in the ¹H NMR spectrum can be used to determine the isomer ratio.[6]

Optimization for this compound

To increase the proportion of the desired trans isomer, the following modifications to the protocol can be considered:

-

Use of a Bulky Reducing Agent: As mentioned, employing a sterically hindered reducing agent like L-Selectride® will significantly favor the formation of the trans product through equatorial attack.

-

Thermodynamic Equilibration: In some cases, prolonged reaction times or the use of specific solvent systems can allow for the equilibration of the initially formed kinetic product to the more stable thermodynamic product.

Conclusion

The synthesis of this compound from 2-methylcyclohexanone is a fundamentally important transformation that highlights the principles of stereoselectivity in organic chemistry. By understanding the underlying mechanistic principles of kinetic and thermodynamic control, and by carefully selecting the appropriate reducing agent and reaction conditions, researchers can effectively control the stereochemical outcome of the reaction. This level of control is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry where the specific stereoisomer of a drug candidate is often crucial for its efficacy and safety.

References

- Jasperse, C. NaBH4 Reduction of 2-Methylcyclohexanone. H-NMR for Analysis of Isomeric Product Ratios. [Chem 355 Handout].

-

Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. (2020, April 19). [Video]. YouTube. Retrieved from [Link]

-

How do you synthesise 2-methylcyclohexanol from cyclohexene? (2016, May 12). Quora. Retrieved from [Link]

- Moores, B. W. Dehydration of 2-Methylcyclohexanol. The Catalyst.

-

Sodium Borohydride Reduction of 2-methylcylohexanone. (2013, January 19). Odinity. Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

-

The Role of 2-Methylcyclohexanol in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. (n.d.). Retrieved from [Link]

-

(±)-trans-2-methyl cyclohexanol. The Good Scents Company. (n.d.). Retrieved from [Link]

- Experiment #5. (n.d.).

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). National Center for Biotechnology Information. Retrieved from [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. (n.d.). Retrieved from [Link]

-

Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). ResearchGate. (2025, August 6). Retrieved from [Link]

-

EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. (2020, October 25). [Video]. YouTube. Retrieved from [Link]

-

The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Scribd. (n.d.). Retrieved from [Link]

-

The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. EduBirdie. (n.d.). Retrieved from [Link]

-

Sodium Borohydride. Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

(Solved) - Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone 1.... (2022, March 2). Transtutors. Retrieved from [Link]

-

Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. ResearchGate. (2025, August 6). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 10. odinity.com [odinity.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Experiment #5 [sas.upenn.edu]

Application Notes and Protocols for the Stereoselective Synthesis of trans-2-Methylcyclohexanol

Introduction: Navigating Stereochemistry in Cyclohexane Systems

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals where the three-dimensional arrangement of atoms can dictate biological activity. Substituted cyclohexanols, such as 2-methylcyclohexanol, are common structural motifs, and the ability to selectively synthesize a specific diastereomer is a critical skill. This guide provides a detailed exploration of two robust methods for the stereoselective synthesis of trans-2-methylcyclohexanol, a valuable chiral building block.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles that govern the stereochemical outcomes of these reactions. We will delve into the mechanistic nuances of both hydroboration-oxidation of an alkene and the diastereoselective reduction of a ketone, offering insights into how reaction conditions can be manipulated to achieve the desired trans isomer with high fidelity.

Strategic Approaches to this compound

Two primary and highly effective strategies for the synthesis of this compound will be discussed:

-

Hydroboration-Oxidation of 1-Methylcyclohexene: This classic two-step procedure is renowned for its predictable anti-Markovnikov regioselectivity and syn-addition stereochemistry, which directly leads to the formation of the trans product.

-

Diastereoselective Reduction of 2-Methylcyclohexanone: This approach leverages the steric and electronic properties of the starting ketone and the reducing agent to control the direction of hydride attack, thereby favoring the formation of the thermodynamically more stable trans isomer.

We will explore the theoretical basis for the stereoselectivity of each method before presenting detailed, field-proven protocols.

Method 1: Hydroboration-Oxidation of 1-Methylcyclohexene

Underlying Principles of Stereoselection

The hydroboration-oxidation of alkenes is a powerful tool for the anti-Markovnikov hydration of double bonds.[1][2] The stereochemical outcome of this reaction is governed by the mechanism of the hydroboration step, which involves the syn-addition of a borane (BH₃) or its derivatives across the alkene double bond.[3]

In the case of 1-methylcyclohexene, the borane approaches the less sterically hindered face of the double bond. The boron atom adds to the less substituted carbon (C1), and the hydrogen atom adds to the more substituted carbon (C2) in a concerted fashion from the same side of the ring. This results in a syn-addition, placing the boron and the hydrogen atom cis to each other.

The subsequent oxidation step, typically with hydrogen peroxide in a basic solution, replaces the boron atom with a hydroxyl group with retention of stereochemistry.[3] This means the hydroxyl group will occupy the same position as the boron atom, resulting in the methyl group and the hydroxyl group being on opposite sides of the cyclohexane ring, thus forming this compound.[4]

Visualizing the Mechanism

Caption: Workflow for the hydroboration-oxidation of 1-methylcyclohexene.

Experimental Protocol

This protocol is adapted from established procedures for the hydroboration-oxidation of alkenes.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methylcyclohexene | 96.17 | 5.0 g | 0.052 |

| Borane-tetrahydrofuran complex (1 M solution in THF) | - | 20 mL | 0.020 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - |

| Sodium hydroxide (3 M aqueous solution) | 40.00 | 10 mL | 0.030 |

| Hydrogen peroxide (30% aqueous solution) | 34.01 | 10 mL | ~0.098 |

| Diethyl ether | 74.12 | 100 mL | - |

| Saturated sodium chloride solution (brine) | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 5 g | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-methylcyclohexene (5.0 g, 0.052 mol) and anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath.

-

Hydroboration: Slowly add the 1 M borane-THF complex solution (20 mL, 0.020 mol) to the stirred solution of the alkene over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add the 3 M sodium hydroxide solution (10 mL). Following this, add the 30% hydrogen peroxide solution (10 mL) dropwise, ensuring the internal temperature does not exceed 30 °C.

-

Workup: After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by distillation or flash column chromatography to yield pure this compound.

Method 2: Diastereoselective Reduction of 2-Methylcyclohexanone

Underlying Principles of Stereoselection

The reduction of a ketone to a secondary alcohol introduces a new chiral center. In the case of 2-methylcyclohexanone, the product can be either cis or this compound. The stereochemical outcome is determined by the trajectory of the nucleophilic hydride attack on the carbonyl carbon. This can occur from either the axial or equatorial face of the cyclohexane ring chair conformation.

The stereoselectivity of this reduction is influenced by several factors, including steric hindrance and torsional strain in the transition state.[5]

-

Axial Attack: When a small, unhindered hydride source like sodium borohydride (NaBH₄) is used, the nucleophile preferentially attacks from the axial face. This trajectory avoids steric interaction with the axial hydrogens at the C3 and C5 positions. An axial attack leads to the formation of the equatorial alcohol, which in the case of 2-methylcyclohexanol, results in the trans isomer being the major product.[5]

-

Equatorial Attack: With bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), the equatorial approach is sterically hindered by the methyl group at C2. Therefore, the hydride attacks from the less hindered axial face, leading to the formation of the cis isomer as the major product.